REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH2:9]([CH3:10])[N:11]=[C:12]=[O:13].[K+:18].[K+:19].[NH2:1][c:2]1[cH:3][cH:4][c:5]([NH2:8])[cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([NH2:8])[cH:6][cH:7]1)[C:12]([NH:11][CH2:9][CH3:10])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(N)cc1
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Name
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|
Type
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product
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Smiles
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CCNC(=O)Nc1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |